molecular formula C11H12O2 B8673983 1-(2-Hydroxy-indan-5-yl)-ethanone

1-(2-Hydroxy-indan-5-yl)-ethanone

Cat. No.: B8673983
M. Wt: 176.21 g/mol
InChI Key: ANIOAWQPWXOTDL-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-indan-5-yl)-ethanone is a bicyclic aromatic ketone characterized by an indan backbone (a fused benzene and cyclopentane ring) with a hydroxyl (-OH) group at position 2 and an acetyl (ethanone) group at position 4. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2-hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone

InChI

InChI=1S/C11H12O2/c1-7(12)8-2-3-9-5-11(13)6-10(9)4-8/h2-4,11,13H,5-6H2,1H3

InChI Key

ANIOAWQPWXOTDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CC(C2)O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-Hydroxy-indan-5-yl)-ethanone and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications References
1-(2-Hydroxy-indan-5-yl)-ethanone C₁₁H₁₂O₂ 176.21 2-hydroxy, 5-ethanone Potential antioxidant, enzyme inhibition (inferred)
1-(2,3-Dihydro-1H-inden-5-yl)-ethanone C₁₁H₁₂O 160.21 5-ethanone Structural analog; activity uncharacterized
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone C₉H₁₀O₄ 182.17 2,5-dihydroxy, 4-methoxy α-Glucosidase inhibition (IC₅₀ ~0.3 mM)
1-(2-Hydroxy-4-morpholin-4-yl-phenyl)-ethanone C₁₃H₁₇NO₃ 251.28 2-hydroxy, 4-morpholinyl DNA-PK inhibition; enhances cancer therapy
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone C₂₁H₂₃NO 305.42 5-ethanone, pyrrolidinyl, phenyl Psychoactive (cathinone derivative)
1-(2-Hydroxyphenyl)propan-1-one C₉H₁₀O₂ 150.18 2-hydroxy, propanone Found in roasted coffee; flavor contributor

Key Structural Differences

Functional Implications

  • Enzyme Inhibition: Compounds with hydroxyl groups, such as 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone, exhibit strong α-glucosidase inhibition, suggesting that the hydroxyl group in 1-(2-Hydroxy-indan-5-yl)-ethanone could similarly enhance binding to enzyme active sites .
  • Therapeutic Potential: The DNA-PK inhibitor 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone highlights the role of hydroxyl groups in enhancing therapeutic specificity, a feature that could be leveraged in drug design for 1-(2-Hydroxy-indan-5-yl)-ethanone .

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